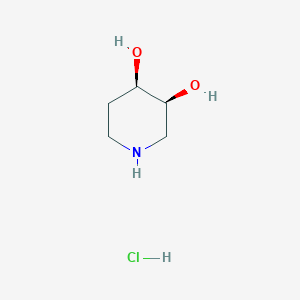

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, also known as TIQ-HCl, is a synthetic organic compound of the isoquinoline class. It is a white crystalline solid that is soluble in water. TIQ-HCl has a variety of applications in scientific research and is used in the synthesis of various compounds. In

Scientific Research Applications

Biological Activities

1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including “1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride”, exert diverse biological activities . These compounds have shown potential against various infective pathogens and neurodegenerative disorders .

Neurodegenerative Disorders

The compound has shown potential in the treatment of neurodegenerative disorders. This is due to the biological activities of THIQ based compounds .

Infective Pathogens

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride has shown potential in combating various infective pathogens. This is due to the biological activities of THIQ based compounds .

Synthetic Strategies

The compound can be synthesized using various strategies. For example, the reaction first described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .

Structural-Activity Relationship (SAR)

The compound’s structural-activity relationship (SAR) is an area of active research. Understanding the SAR can help in the development of novel THIQ analogs with potent biological activity .

Development of Novel THIQ Analogs

The THIQ heterocyclic scaffold, which includes “1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride”, has garnered a lot of attention in the scientific community. This has resulted in the development of novel THIQ analogs with potent biological activity .

Mechanism of Action

Target of Action

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, also known as 6-amino-1,2,3,4-tetrahydro-isoquinolin hydrochloride, is a member of the isoquinoline alkaloids, a large group of natural products . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that the compound exerts diverse biological activities against its targets . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is known that the compound has a broad spectrum of biological activities, suggesting that it may affect multiple pathways . The downstream effects of these pathways are subject to ongoing research.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is known that the compound exerts diverse biological activities against various infective pathogens and neurodegenerative disorders .

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCSYUPAHMVXJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938716 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride | |

CAS RN |

175871-42-8 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2)](/img/no-structure.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)